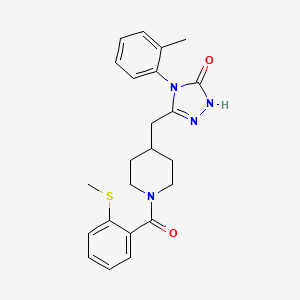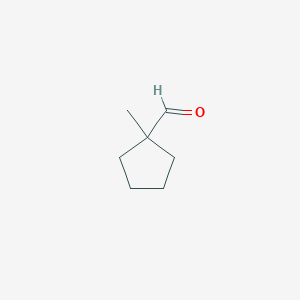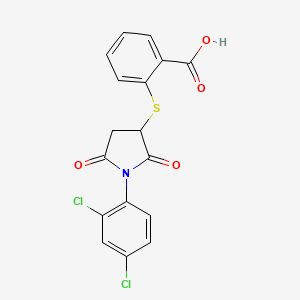![molecular formula C18H17NO3 B2953492 7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one CAS No. 79344-52-8](/img/structure/B2953492.png)
7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and material science.
作用机制
Target of Action
It’s known that coumarin derivatives, to which this compound belongs, have been tested for their antimicrobial, anti-inflammatory, and antiviral activities . They are also known to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.
Mode of Action
Coumarin derivatives are known to interact with their targets, causing changes that lead to their antimicrobial, anti-inflammatory, and antiviral effects . For instance, some coumarin derivatives are potent inhibitors of bacterial DNA gyrase , preventing the supercoiling of bacterial DNA, which is a crucial step in DNA replication.
Biochemical Pathways
Given the known effects of coumarin derivatives, it can be inferred that the compound may affect pathways related to inflammation, viral replication, and bacterial dna replication .
Result of Action
Based on the known effects of coumarin derivatives, it can be inferred that the compound may exert significant inhibitory activity against the growth of certain bacterial strains .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one can have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves the reaction of 7-methoxy-2H-chromen-2-one with 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
科学研究应用
7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biochemistry: The compound is used as a fluorescent probe in various biochemical assays.
Material Science: It is explored for its applications in organic electronics and photonics.
相似化合物的比较
Similar Compounds
7-amino-4-methylcoumarin: Known for its use as a fluorescent probe.
4-methyl-2H-chromen-2-one: A precursor in the synthesis of various chromen-2-one derivatives.
Uniqueness
7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
属性
IUPAC Name |
7-methoxy-4-[(4-methylanilino)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-5-14(6-4-12)19-11-13-9-18(20)22-17-10-15(21-2)7-8-16(13)17/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCUSPPJHGIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2953409.png)


![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2953413.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2953417.png)

![1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2953422.png)

![8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B2953428.png)
![4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2953429.png)
![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)
